![molecular formula C12H12O3 B13162488 Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate is a spiro compound characterized by a unique structure where an oxirane ring is fused to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate typically involves the reaction of indene derivatives with epoxides under specific conditions. One common method includes the use of a base-catalyzed reaction where indene is reacted with an epoxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate: Similar spiro structure but with a pyrrolidine ring instead of an oxirane ring.
1,3-dihydrospiro[indene-2,2’-naphthalene]-2,5-dione: Contains a naphthalene ring fused to the indene moiety.
Spiro[indene-2,3’-pyrazole] derivatives: Feature a pyrazole ring fused to the indene moiety.
Uniqueness
Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to other spiro compounds. The combination of the indene and oxirane moieties provides a versatile scaffold for the development of new chemical entities with diverse applications.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl spiro[1,3-dihydroindene-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)6-8-4-2-3-5-9(8)7-12/h2-5,10H,6-7H2,1H3 |
Clave InChI |
MBTCKWSKACBXST-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2(O1)CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)


![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)

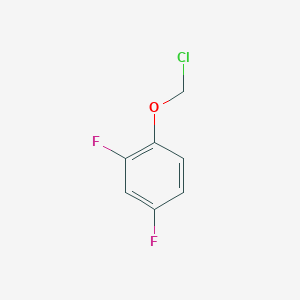
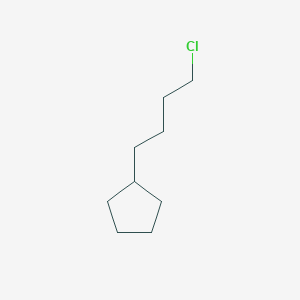
![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)
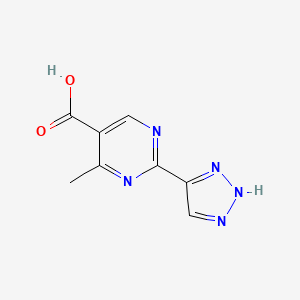
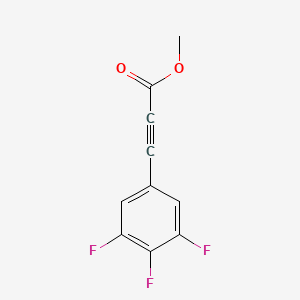
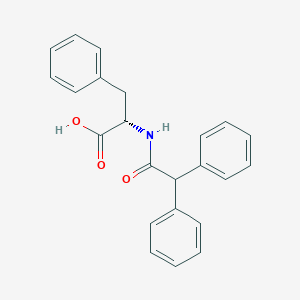
![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
